6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one
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Overview
Description
Synthesis Analysis
The synthesis of sterically congested cycloalkenes related to the compound involves complex reactions such as oxidation and thermal isomerization processes. For example, oxidation of bicyclic 1,3-dithietane with dimethyldioxirane followed by thermal isomerization and further oxidation steps can yield related cyclopentene derivatives with significant yield (Ishii et al., 2000). Similarly, the synthesis of cyclohexenone derivatives through cycloaddition reactions demonstrates the complexity and versatility of synthetic strategies in this chemical domain (S. Kozmin, Shuwen He, & V. Rawal, 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as cycloalkenes and cyclohexenone derivatives, reveals the presence of strained C=C bonds and the impact of steric congestion on molecular geometry. The detailed structural analysis through methods like X-ray crystallography provides insights into the planar and nearly planar configurations of these molecules, highlighting the influence of substituents on the molecular architecture (C. Brönneke, R. Herbst‐Irmer, U. Klingebiel, Peter Neugebauer, M. Schäfer, & H. Oberhammer, 1997).
Chemical Reactions and Properties
The chemical reactions involving 6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one and similar molecules often involve cycloaddition, oxidation, and isomerization processes. These reactions are crucial for synthesizing various derivatives with potential application in materials science and organic synthesis. The ability of these compounds to undergo transformations under specific conditions is a key aspect of their chemical behavior (M. Matsumoto, Junko Murayama, M. Nishiyama, Yasuko Mizoguchi, Toshimitsu Sakuma, & N. Watanabe, 2002).
Scientific Research Applications
Reactions and Synthesis
This compound is utilized in various addition and cycloaddition reactions. For instance, it reacts with compounds having acidic protons to give insertion products, as demonstrated by the formation of silyl ethers and aminochlorosilanes. These reactions are significant for creating a range of silicon-containing organic compounds (Niesmann, Klingebiel, & Noltemeyer, 1996).
It serves as a key building block in synthetic approaches, notably in the synthesis of prostaglandin derivatives. This showcases its importance in the field of organic synthesis and medicinal chemistry (Gimazetdinov, Al’mukhametov, & Miftakhov, 2019).
Chemical Properties and Transformations
The compound is involved in dimerization reactions, such as the transformation of lattice-framework silanones into 1,3-dioxa-2,4-disiletanes. This application is crucial in understanding the behavior of silicon-based compounds under various conditions (Tsutsui, Tanaka, Kwon, Matsumoto, & Sakamoto, 2006).
It plays a role in the synthesis of enantiopure compounds, such as di(tert-butyl)(2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. This is important in the production of chiral molecules, which have applications in pharmaceuticals and fine chemicals (Chaloin, Cabart, Marin, Zhang, & Guichard, 2008).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biologically active natural products like indiacen a and indiacen b .
Mode of Action
It’s known that similar compounds interact with their targets to induce changes at the molecular level, which can lead to various biological effects .
Biochemical Pathways
Compounds with similar structures have been known to play significant roles in various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes .
properties
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)17-9-10-8-11(16)13-12(10)18-15(4,5)19-13/h10,12-13H,8-9H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTFEDRKSDLHNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)CO[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72207369 |
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